DNMT3A Inhibitory Activity: A Putative Differentiation Point vs. 4-Cyano Isomer
A closely related analog (CHEMBL4070549) shows an EC50 of 1900 nM against human DNMT3A catalytic domain. The 3-cyano substitution pattern is hypothesized to be favorable for this activity, while the 4-cyano positional isomer is expected to have significantly reduced potency based on SAR trends in kinase inhibitor scaffolds, though no direct DNMT3A data is available for the 4-cyano analog. [1]
| Evidence Dimension | DNMT3A Inhibitory Activity (EC50) |
|---|---|
| Target Compound Data | Not directly measured for methyl 7-(3-cyanobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate. Data from a closely related analog (CHEMBL4070549): EC50 = 1900 nM [1]. |
| Comparator Or Baseline | Hypothetical 4-cyanobenzamido positional isomer (methyl 7-(4-cyanobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate). No direct DNMT3A data available. |
| Quantified Difference | Cannot be calculated directly. Expected differential based on class-level SAR, where subtle positional changes on the benzamide ring drastically alter kinase inhibitor potency [2]. |
| Conditions | Inhibition of human DNMT3A catalytic domain using AdoMet assessed as reduction of methylation in 5'-biotin/3' 6-carboxyfluorescein labeled DNA duplex (BindingDB Assay ID 1). |
Why This Matters
If DNMT3A inhibition is the intended mechanism, procuring the correct 3-cyano isomer is critical, as the 4-cyano isomer is likely inactive; this prevents wasted procurement and assay resources.
- [1] BindingDB. BDBM50239292 (CHEMBL4070549) Affinity Data for DNMT3A and DNMT1. Accessed 2026-04-29. View Source
- [2] Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines. PMC5941727. View Source
